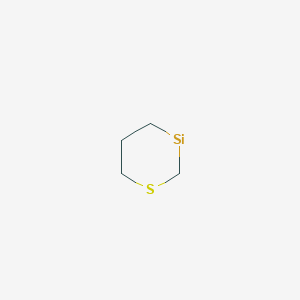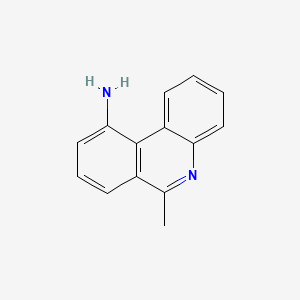
2-Hydroxy-1-octadecanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-octadecanesulfonic acid is an organic compound with the molecular formula C18H38O4S. It is a sulfonic acid derivative of octadecanol, featuring a hydroxyl group at the second carbon and a sulfonic acid group at the first carbon. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-octadecanesulfonic acid typically involves the sulfonation of 2-hydroxy-1-octadecanol. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of 2-hydroxy-1-octadecanol and the sulfonating agent into the reactor, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-1-octadecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like halides or amines are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Products include 2-keto-1-octadecanesulfonic acid or 2-carboxy-1-octadecanesulfonic acid.
Reduction: Products include 2-hydroxy-1-octadecanesulfonate or 2-hydroxy-1-octadecanesulfinate.
Substitution: Products vary depending on the nucleophile used, such as 2-chloro-1-octadecanesulfonic acid or 2-amino-1-octadecanesulfonic acid.
Applications De Recherche Scientifique
2-Hydroxy-1-octadecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-octadecanesulfonic acid involves its interaction with lipid bilayers and proteins. The hydroxyl and sulfonic acid groups facilitate hydrogen bonding and ionic interactions, respectively. These interactions can alter membrane fluidity and permeability, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-1-octadecanesulfonic acid, sodium salt
- 1-Decanesulfonic acid, 2-hydroxy-, sodium salt
Comparison: 2-Hydroxy-1-octadecanesulfonic acid is unique due to its specific positioning of the hydroxyl and sulfonic acid groups, which confer distinct surfactant properties. Compared to its sodium salt derivatives, it has different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
61103-31-9 |
|---|---|
Formule moléculaire |
C18H38O4S |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
2-hydroxyoctadecane-1-sulfonic acid |
InChI |
InChI=1S/C18H38O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-23(20,21)22/h18-19H,2-17H2,1H3,(H,20,21,22) |
Clé InChI |
JGBQXHDZRBVCEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
![(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol](/img/structure/B14745804.png)
![5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole](/img/structure/B14745805.png)
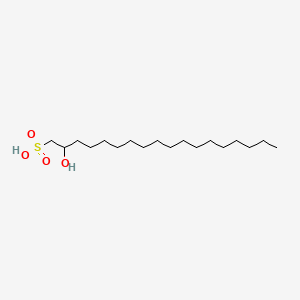
![2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
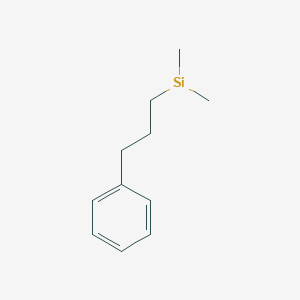
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
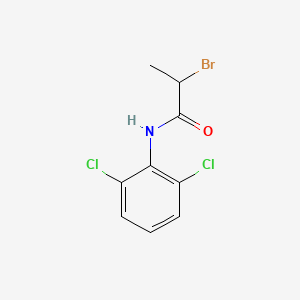
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
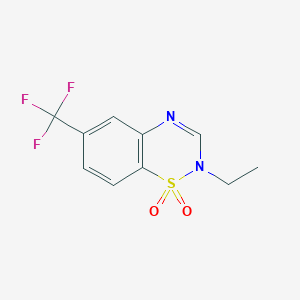
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
